![molecular formula C8H4BrF3O2 B2405707 2-Bromophenyl trifluoroacetate CAS No. 36613-46-4](/img/structure/B2405707.png)
2-Bromophenyl trifluoroacetate
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Overview
Description
Chemical Reactions Analysis
The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkyne catalyzed by CuI has been investigated . The geometries of the reactants, transition states, intermediates, and products have been optimized completely at B3LY P/6-31+G* level with the validation of the vibration analysis and the energy calculation .Scientific Research Applications
Synthesis in Liquid Crystal Display Materials
2-Bromophenyl trifluoroacetate is a key intermediate in synthesizing liquid crystal display (LCD) materials. A study by Ren Guo-du (2001) highlights its role in the synthesis of 4-bromo-4'-hydroxybiphenyl, a crucial component in LCDs. The research indicates a higher yield when using trifluoroacetic anhydride in the bromation process.
Role in Nucleophilic Ring Opening of Epoxides
Iron(III) trifluoroacetate, related to this compound, has been used efficiently as a catalyst for the solvolytic and nonsolvolytic nucleophilic ring opening of epoxides. This application, explored by Iranpoor and Adibi (2000), demonstrates the catalyst's utility in producing various 2-halo and 2-nitratoalkanols.
Synthesis of Trifluoroacetimidoyl Halides
The compound is instrumental in the one-pot synthesis of trifluoroacetimidoyl halides. Research by Tamura et al. (1993) shows how trifluoroacetic acid and primary amines can yield trifluoroacetimidoyl chlorides and bromides, highlighting its versatility in organic synthesis.
Liquid Chromatography Applications
The use of trifluoroacetic acid, a compound related to this compound, in liquid chromatography is another significant application. According to Cai and Li (1999), it serves as an effective ion-pair reagent in the separation of small ionizable compounds, demonstrating its utility in analytical chemistry.
Synthesis of Tetrakis(4-bromophenyl)tetraazaporphyrin
A study by Chizhova et al. (2004) details the synthesis of tetrakis(4-bromophenyl)tetraazaporphyrin using trifluoroacetic acid. This highlights the compound's role in synthesizing complex organic structures, which could have various applications in materials science and chemistry.
Safety and Hazards
properties
IUPAC Name |
(2-bromophenyl) 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUYDPZUJOURQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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